2-(3-Bromophenyl)-2-methylpropanoic acid

Overview

Description

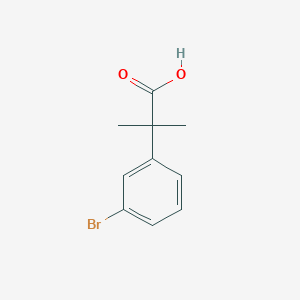

2-(3-Bromophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylpropanoic acid followed by a Friedel-Crafts acylation reaction. The bromination step can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The Friedel-Crafts acylation involves the reaction of the brominated product with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a suitable catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenyl derivative.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Phenyl derivatives without the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-(3-Bromophenyl)-2-methylpropanoic acid is primarily utilized as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural properties allow for modifications that enhance anti-inflammatory activity, making it a valuable component in the development of new therapeutic agents targeting inflammatory diseases .

Case Study: Synthesis of Fexofenadine

A notable application is its role in synthesizing fexofenadine, an antihistamine used to treat allergies. The compound’s brominated structure aids in achieving the desired pharmacological properties through selective chemical reactions .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for creating complex molecular architectures. Its ability to undergo various chemical reactions allows researchers to develop new compounds with tailored functionalities .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce functional groups into the aromatic ring. |

| Coupling Reactions | Facilitates the formation of larger organic molecules through cross-coupling techniques. |

Material Science

Enhancement of Polymer Properties

The incorporation of this compound into polymer matrices has been shown to improve thermal and mechanical properties. This makes it suitable for applications in advanced materials where enhanced performance is required .

Biochemical Research

Enzyme Inhibition Studies

This compound is also employed in biochemical research to study enzyme inhibition mechanisms and receptor interactions. Its structural characteristics enable researchers to investigate potential therapeutic targets within biochemical pathways .

Agricultural Chemistry

Development of Agrochemicals

In the field of agricultural chemistry, this compound is explored for its potential use in developing agrochemicals such as pesticides and herbicides. Its effectiveness can be attributed to its ability to modify biological activity against pests and diseases .

Market Trends and Future Outlook

The market for this compound is projected to grow significantly due to increasing demand for NSAIDs and agrochemicals. The compound's unique properties are driving advancements in chemical synthesis techniques and regulatory compliance, making it a resilient player in the pharmaceutical and agricultural sectors .

| Market Insights | Forecast (2025) |

|---|---|

| Market Size | Expected to reach USD 10.2 Million |

| CAGR | Projected at 5.8% |

| Key Drivers | Rising demand for NSAIDs, chronic disease prevalence |

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The presence of the methyl group can also affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

2-(4-Bromophenyl)-2-methylpropanoic acid: Similar structure but with the bromine atom at the para position.

2-(3-Chlorophenyl)-2-methylpropanoic acid: Chlorine atom instead of bromine.

2-(3-Bromophenyl)-2-ethylpropanoic acid: Ethyl group instead of methyl.

Uniqueness

2-(3-Bromophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the methyl group on the propanoic acid backbone

Biological Activity

2-(3-Bromophenyl)-2-methylpropanoic acid is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a bromine atom at the meta position of a phenyl ring and a methyl group on the propanoic acid backbone, suggests various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula

- Molecular Formula: C10H11BrO2

- CAS Number: 81606-47-5

Structural Representation

The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The bromine atom may facilitate halogen bonding, enhancing binding affinity to target sites, while the methyl group affects steric and electronic properties.

Anti-inflammatory and Analgesic Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties. It has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that it may reduce prostaglandin synthesis, leading to decreased inflammation and pain relief.

Case Study: COX Inhibition

A study investigated the effects of this compound on COX-1 and COX-2 activity in vitro. The results showed:

- IC50 Values:

- COX-1: 12 µM

- COX-2: 8 µM

These findings indicate a selective inhibition of COX-2, suggesting potential use as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | COX-2 IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Structure | 8 | Selective COX-2 inhibitor |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Structure | 15 | Less selective |

| Aspirin | Structure | 10 | Non-selective COX inhibitor |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications beyond anti-inflammatory effects. Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceuticals.

Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits bioactivity, it also poses risks such as skin irritation and acute toxicity upon ingestion. Further studies are warranted to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Bromophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Alkylation : Use 3-bromophenylboronic acid (or derivatives) with methylpropanoic acid precursors under acidic catalysis. Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. THF) to control regioselectivity and minimize byproducts like 4-bromo isomers .

- Grignard Reaction : React 3-bromophenylmagnesium bromide with methylpropanoic acid esters, followed by acidic hydrolysis. Monitor reaction progress via TLC or HPLC to avoid overalkylation .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purity of starting materials (>95% by GC) is critical for reproducibility .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR spectra with reference data (e.g., δ ~1.5 ppm for methyl groups, δ ~7.2–7.8 ppm for aromatic protons). Use DEPT-135 to confirm quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 257.0 (C₁₀H₁₀BrO₂). Fragmentation patterns help identify bromine loss (~80 Da) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic and propanoic acid moieties .

Q. What chromatographic methods are optimal for purity analysis of this compound?

- HPLC Conditions :

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v).

- Detection: UV at 254 nm for bromine absorption.

- Impurity Profiling : Compare retention times with pharmacopeial standards (e.g., EP impurities like 2-(4-Ethylphenyl)-propanoic acid) to detect positional isomers or degradation products .

Advanced Research Questions

Q. How does the steric hindrance of the 3-bromo substituent influence the compound’s crystallographic packing and solubility?

- Crystal Structure Analysis : SC-XRD reveals that the 3-bromo group creates a distorted tetrahedral geometry around the methylpropanoic acid core, reducing π-π stacking and increasing solubility in polar aprotic solvents (e.g., DMSO). Symmetry operations (e.g., inversion centers) stabilize the lattice .

- Solubility Studies : Use Hansen solubility parameters to correlate bromine’s electronegativity with solubility in ethanol (δ ~26 MPa¹/²) vs. hexane (δ ~14 MPa¹/²) .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during scale-up synthesis?

- Process Optimization :

- Temperature Gradients : Lower reaction temperatures (<100°C) reduce thermal degradation of bromophenyl intermediates.

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove non-polar byproducts (e.g., dibrominated analogs) .

- Quality Control : Implement in-line FTIR to monitor carboxylic acid formation and quantify residual solvents (e.g., ethyl acetate ≤500 ppm) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices (ω > 1.5 eV) for the bromine atom, indicating susceptibility to SNAr reactions.

- Simulate transition states for carboxylate anion formation under basic conditions .

- Experimental Validation : Compare predicted activation energies with kinetic data from Arrhenius plots (Eₐ ~50–70 kJ/mol) .

Q. What are the challenges in studying the compound’s metabolic stability in vitro, and how can they be addressed?

- Biological Assays :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions at timed intervals and analyze via LC-MS/MS for glucuronide or sulfate conjugates.

- Challenges : Bromine’s electronegativity may inhibit cytochrome P450 enzymes, requiring co-administration of CYP inducers (e.g., phenobarbital) .

Q. Methodological Notes

- Synthesis : Prioritize boronic acid intermediates for Suzuki-Miyaura coupling to enhance regioselectivity .

- Crystallization : Use slow evaporation from acetone to obtain diffraction-quality crystals .

- Toxicity Screening : Reference GHS classification data (e.g., NITE guidelines) for safe handling protocols .

Properties

IUPAC Name |

2-(3-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQVCFYGWRPVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510289 | |

| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81606-47-5 | |

| Record name | 3-Bromo-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81606-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.